molecular formula C24H25NO4 B6174793 rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid CAS No. 2751691-05-9

rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid

Cat. No.: B6174793
CAS No.: 2751691-05-9
M. Wt: 391.5
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Description

The compound rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid is a stereoisomer of indole derivatives. Such compounds often play significant roles in pharmaceuticals and organic synthesis due to their unique structural attributes and reactive sites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid typically involves multi-step procedures beginning with the formation of the indole ring, followed by the addition of the fluorenylmethyloxycarbonyl (Fmoc) protecting group and carboxylation. The reaction conditions require meticulous control of temperature and pH to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial methods for this compound's production usually involve large-scale batch reactors. The use of automated systems ensures precision in the synthesis steps, enhancing yield and reducing the potential for error. Industrial synthesis prioritizes high efficiency and cost-effectiveness, often utilizing catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically facilitated by oxidizing agents like permanganates or peroxides.

  • Reduction: : Reduction reactions, often involving hydrogenation or the use of reducing agents like lithium aluminium hydride, can modify the indole ring.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur at various positions on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents include catalysts like palladium on carbon (Pd/C) for hydrogenation, and strong acids or bases for substitution reactions. Temperature and solvent choice (such as dichloromethane or ethanol) are crucial for optimizing these reactions.

Major Products

The major products depend on the specific type of reaction but often result in more complex indole derivatives or modified carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound is employed as a building block for synthesizing complex molecules due to its versatile functional groups.

Biology and Medicine

In biological research, it serves as a precursor for synthesizing pharmacologically active molecules. The specific stereochemistry is crucial in the development of drugs targeting certain diseases.

Industry

Industrially, it's utilized in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments due to its stable yet reactive nature.

Mechanism of Action

The mechanism of action largely depends on the context of its application. In pharmacology, it might interact with specific enzymes or receptors, modifying biochemical pathways. The indole ring is particularly noted for its binding affinity in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-acetic acid

  • 5-Methoxyindole-3-acetic acid

  • Indole-3-butyric acid

Uniqueness

What sets rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid apart is its specific stereochemistry and the presence of the Fmoc group, which provides unique reactivity and stability, making it particularly valuable in synthetic organic chemistry and drug development.

Properties

CAS No.

2751691-05-9

Molecular Formula

C24H25NO4

Molecular Weight

391.5

Purity

95

Origin of Product

United States

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